molecular formula C15H15F3N2O B2876633 8-Methyl-2-morpholino-4-(trifluoromethyl)quinoline CAS No. 338750-10-0

8-Methyl-2-morpholino-4-(trifluoromethyl)quinoline

Cat. No. B2876633
CAS RN: 338750-10-0
M. Wt: 296.293
InChI Key: OMBLSQLPJGKDSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common method used in the formation of carbon-carbon bonds in similar compounds . This reaction involves the oxidative addition of palladium to form a new Pd–C bond .

Scientific Research Applications

Antimicrobial Agent Development

Recent studies have highlighted the potential of quinoline derivatives as antimicrobial agents. The structure of 8-Methyl-2-morpholino-4-(trifluoromethyl)quinoline allows for the synthesis of novel α-aminophosphonates, which have shown moderate inhibitory activities against both Gram-positive and Gram-negative bacterial strains . These compounds, due to their antimicrobial properties, are being considered as candidates for new antimicrobial drugs.

Pharmaceutical Research

In the pharmaceutical industry, quinoline derivatives are recognized for their biological activity. The trifluoromethyl group in particular is a common feature in many drugs due to its ability to enhance binding affinity and metabolic stability . The specific compound could be used in the early stages of drug discovery, especially in the synthesis of lead compounds with potential therapeutic applications.

Industrial Chemistry Applications

Quinoline compounds are valuable in industrial chemistry, particularly in the context of Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in the synthesis of various organic compounds, and the structural features of 8-Methyl-2-morpholino-4-(trifluoromethyl)quinoline could make it a suitable candidate for such processes, potentially leading to the creation of new materials or chemical products.

Role in Synthetic Organic Chemistry

The morpholino and trifluoromethyl groups present in this compound can be advantageous in synthetic organic chemistry. They can serve as intermediates in complex chemical syntheses, contributing to the development of new synthetic routes and methodologies . This can lead to the creation of novel compounds with unique properties and applications.

Environmental Applications

While direct references to environmental applications of this specific compound are not readily available, similar quinoline derivatives are often explored for their role in environmental chemistry. They may be used in the development of sensors or as intermediates in the synthesis of compounds designed to break down pollutants .

Material Science Innovations

In material science, quinoline derivatives can contribute to the development of new materials with specific optical or electronic properties. The unique structure of 8-Methyl-2-morpholino-4-(trifluoromethyl)quinoline could be utilized in the design of organic semiconductors, photovoltaic materials, or other advanced functional materials .

properties

IUPAC Name

4-[8-methyl-4-(trifluoromethyl)quinolin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O/c1-10-3-2-4-11-12(15(16,17)18)9-13(19-14(10)11)20-5-7-21-8-6-20/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBLSQLPJGKDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)N3CCOCC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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